1-Pyrenebutanamide

Beschreibung

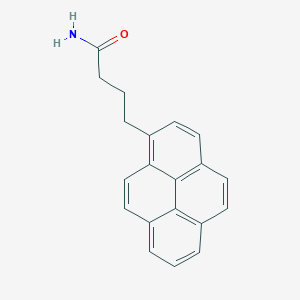

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pyren-1-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYCKJDIWFOVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390810 | |

| Record name | 1-Pyrenebutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71942-36-4 | |

| Record name | 1-Pyrenebutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Synthesis of 1-Pyrenebutanamide (PBA)

The synthesis of this compound typically involves the reaction of a pyrene (B120774) derivative with an amine-containing compound. A common route utilizes 1-pyrenebutyric acid as a starting material.

From 1-Pyrenebutyric Acid and 1,3-Diaminopropane (B46017)

A frequently reported method for synthesizing aminopropyl-1-pyrenebutanamide (PBA) involves the reaction between 1-pyrenebutyric acid and 1,3-diaminopropane. This synthesis can be carried out in multiple steps. One approach describes the synthesis of aminopropyl-1-pyrenebutanamide from 1-pyrenebutyric acid by first refluxing 1-pyrenebutyric acid in methanol (B129727) at 60 °C for six hours. This step is followed by purification and subsequent refluxing in 1,3-diaminopropane at 135 °C for six hours. thno.orgnih.gov Another similar procedure involves dissolving 1-pyrenebutyric acid in methanol with 5% concentrated HCl and refluxing for 8 hours at 70 °C to produce 1-pyrenebutyric acid methyl ester. acs.org The resulting methyl ester is then dissolved in 1,3-diaminopropane and refluxed at 120 °C for 12 hours. acs.org The PBA product can be precipitated using a cold saturated NaCl solution, washed with cold water, and dried under vacuum. acs.org A reported yield for this method is 59%. acs.org

A related procedure for synthesizing PBA from 1-pyrenebutyric acid involves dissolving the acid in methanol and refluxing at 65 °C for 6 hours to obtain 1-pyrenebutyric methyl ester. nih.gov The isolated methyl ester is then refluxed in 1,3-diaminopropane at 130 °C for 6 hours. nih.gov The resulting PBA product is precipitated with cold water, washed via vacuum filtration, and dried in a vacuum desiccator. nih.gov

One-Pot Synthesis Approaches

While the provided search results primarily detail multi-step syntheses of PBA, the concept of "one-pot synthesis" generally refers to a chemical transformation where sequential reactions occur in a single reactor without isolating intermediates. This approach offers potential advantages in terms of reduced reaction time, simplified workup, and minimized waste generation compared to multi-step procedures. researchgate.netorganic-chemistry.org Although the searches did not yield specific "one-pot" methods explicitly for this compound from the listed starting materials, the principle of one-pot synthesis is widely applied in organic chemistry to improve efficiency researchgate.netorganic-chemistry.orgrasayanjournal.co.inrsc.orgrsc.org. Research in optimizing chemical syntheses often explores combining steps into a single vessel to streamline the process researchgate.net.

Derivatization and Functionalization of this compound

The presence of the pyrene moiety in PBA, known for its fluorescence properties, makes it a valuable building block for creating functionalized materials. PBA can be chemically linked to other molecules or polymers to impart specific characteristics or enable self-assembly.

Conjugation to Polymeric Materials for Self-Assembly

Conjugating hydrophobic molecules like PBA to hydrophilic polymers can drive the formation of self-assembled structures in aqueous solutions. nih.govnih.govresearchgate.net These structures, often nanoparticles, can encapsulate other molecules within their hydrophobic core. nih.gov

Hyaluronic Acid Conjugates (HA-PBA)

Hyaluronic acid (HA) is a naturally occurring, hydrophilic glycosaminoglycan composed of repeating disaccharide units. nih.govwikipedia.org Its biocompatibility and ability to target certain cell surface receptors, such as CD44, make it a popular choice for drug and imaging agent delivery systems. nih.govnih.govwikipedia.org Conjugation of hydrophobic moieties like PBA to the HA backbone leads to the formation of amphiphilic conjugates that can self-assemble into nanoparticles in aqueous environments. thno.orgnih.govnih.govnih.govresearchgate.netnih.gov

The synthesis of HA-PBA conjugates typically involves activating the carboxylic acid groups on the HA polymer backbone, followed by reaction with the amine group of PBA. A common coupling chemistry utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). thno.orgnih.govnih.govnih.gov

One procedure describes the synthesis of HA-PBA conjugates by dissolving HA in a mixture of water and dimethylformamide (DMF) containing a molar excess of EDC and NHS. thno.orgnih.gov PBA, dissolved in DMF, is then added dropwise to the HA solution and allowed to react for a specified period, such as 24 hours. thno.orgnih.govnih.gov The resulting polymer conjugate is typically purified by dialysis to remove unconjugated PBA and reagents. thno.orgnih.govnih.gov

Researchers have synthesized HA-PBA conjugates with different molecular weights of HA, such as 10 kDa and 100 kDa, and varying weight percentages of conjugated PBA (e.g., 10 wt%). thno.orgnih.gov The conjugation of PBA to HA has been confirmed using techniques like 1H NMR spectroscopy, which shows the presence of characteristic aromatic peaks from the pyrene group. nih.gov

These amphiphilic HA-PBA conjugates can self-assemble into nanoparticles in aqueous solutions. thno.orgnih.govnih.govnih.gov The size and properties of these nanoparticles can be influenced by the molecular weight of the HA and the degree of PBA conjugation. For instance, NanoCy7.5 nanoparticles formulated with 10 kDa HA-PBA had a hydrodynamic diameter of 195 ± 13 nm with a polydispersity index (PDI) of 0.431 ± 0.116 and a zeta potential of -18.5 ± 0.9 mV. nih.gov Transmission electron microscopy (TEM) images have shown the formation of nanoparticles from HA conjugated with PBA. thno.org

HA-PBA nanoparticles have been explored for their ability to encapsulate and deliver hydrophobic molecules, such as the weight loss drug orlistat (B1677487) nih.gov, or imaging agents like indocyanine green (ICG) and Cy7.5 thno.orgnih.govnih.gov. The hydrophobic PBA domains within the self-assembled nanoparticles provide regions for the entrapment of these molecules. nih.gov

Research findings indicate that these HA-based nanoparticles can improve the delivery and tumor contrast of encapsulated or conjugated agents in in vivo models. Studies in mice bearing prostate or breast tumors have shown enhanced tumor signal-to-noise ratios compared to the free imaging agents. thno.orgnih.gov The distribution of the nanoparticles within tumors can be influenced by the HA molecular weight. nih.gov

Data on nanoparticle characteristics can be presented in tables:

| HA Molecular Weight (kDa) | PBA Content (wt%) | Hydrodynamic Diameter (nm) | PDI | Zeta Potential (mV) |

| 10 | 10 | 195 ± 13 | 0.431 ± 0.116 | -18.5 ± 0.9 |

Note: Data for other formulations or characterization methods may be available in the cited literature.

Further research has also explored modifying HA-PBA conjugates with other functionalities, such as paramagnetic agents for multimodal imaging nih.gov or sulfation to modulate targeting properties to receptors like P-selectin in addition to CD44 acs.orgunmc.edu.

Integration into Supramolecular Structures

This compound derivatives have been explored for their ability to integrate into supramolecular structures, often leveraging the fluorescent properties of the pyrene moiety and the potential for non-covalent interactions provided by the amide and other functional groups. Supramolecular chemistry involves the assembly of molecules through non-covalent forces, such as hydrogen bonding, π-π stacking, hydrophobic effects, and host-guest interactions. rsc.org The pyrene group, with its extended π-system, can participate in π-π stacking interactions, a key driving force in the formation of ordered supramolecular architectures. tue.nlmdpi.com The amide linkage can engage in hydrogen bonding, further stabilizing these assemblies. rsc.org

Research has shown that molecules incorporating the pyrenebutanamide structure can form various supramolecular arrangements in aqueous and organic media. tue.nlnih.gov These structures can include fibrous aggregates, membranes, and nanotubes, depending on the specific derivative and environmental conditions. tue.nl The ability to form well-defined supramolecular structures makes these compounds interesting for applications in areas such as chemical sensing and smart materials. tue.nlutexas.edu

Host-Guest Complexation with Cucurbiturils (e.g., Qnih.gov)

A significant area of research involving this compound derivatives is their host-guest complexation with macrocyclic molecules, particularly cucurbiturils (CB[n]). capes.gov.brresearchgate.netresearchgate.netresearchgate.net Cucurbiturils are a family of symmetrical, rigid hosts with a hydrophobic cavity and polar carbonyl portals. nih.govnih.gov Their well-defined cavities can encapsulate guest molecules, forming stable inclusion complexes driven by hydrophobic effects and ion-dipole interactions with the portals. nih.govnih.gov

Aminopropyl-1-pyrenebutanamide (PBA), a derivative of this compound, has been shown to form host-guest complexes with cucurbit nih.govuril (Q nih.gov). capes.gov.brresearchgate.netresearchgate.netresearchgate.net This complexation has been utilized in the development of fluorescent probes for sensing applications. For example, the PBA@Q nih.gov complex has been used as a fluorescent probe for the selective recognition and determination of the pesticide dodine (B1670866). capes.gov.brresearchgate.net The sensing mechanism is based on a competitive displacement process, where dodine occupies the cavity of Q nih.gov, leading to the release of PBA and a change in its fluorescence properties. capes.gov.br

Studies have investigated the stoichiometry and binding constants of these host-guest complexes. For instance, PBA forms a host-guest complex with Q nih.gov, and the interaction can be influenced by the presence of other analytes. capes.gov.brresearchgate.net

While specific detailed binding constant data for this compound itself with various cucurbiturils were not extensively detailed in the search results, studies on related pyrene derivatives and other guests with cucurbiturils highlight the typical methodologies used to characterize these interactions, such as fluorescence spectroscopy, 1H NMR spectroscopy, and isothermal titration calorimetry (ITC). nih.govresearchgate.netmdpi.com These methods provide insights into the stoichiometry, binding strength, and thermodynamics of complex formation. nih.govmdpi.com

Preparation of N-(1-Pyrenylmethyl)-1-pyrenebutanamide

The synthesis of N-(1-pyrenylmethyl)-1-pyrenebutanamide involves the formation of an amide bond between 1-pyrenebutyric acid and 1-(aminomethyl)pyrene or a related pyrenylmethylamine. This molecule is notable for containing two pyrene units linked by an amide group and a methylene (B1212753) spacer.

Research indicates that N-(1-pyrenylmethyl)-1-pyrenebutanamide can be synthesized via a one-pot process. researchgate.netresearchgate.net This compound has been studied for its temperature-dependent emission spectra, suggesting its potential use as a fluorescent thermometer in organic solvents. researchgate.netresearchgate.net

While the detailed reaction mechanism and specific reaction conditions for the preparation of N-(1-pyrenylmethyl)-1-pyrenebutanamide were not fully elaborated in the search results, the formation of amide bonds typically involves the reaction of a carboxylic acid or its activated derivative with an amine. libretexts.orglibretexts.orgunimi.it Common methods for amide bond formation include using coupling agents or activating the carboxylic acid to form intermediates like acid chlorides or activated esters, which then react with the amine. libretexts.orgacsgcipr.orgorganic-chemistry.org

Other Amide and Ester Bond Formations

Beyond the specific examples mentioned, this compound and its precursor, 1-pyrenebutyric acid, can undergo various amide and ester bond formation reactions. These reactions are fundamental in organic synthesis for creating new molecules with tailored properties.

The formation of amide bonds from carboxylic acids and amines is a well-established chemical transformation. libretexts.orglibretexts.orgunimi.it This can be achieved through direct condensation at high temperatures, although this method can be inefficient and may lead to side reactions. acsgcipr.org More commonly, amide formation is facilitated by activating the carboxylic acid using coupling reagents or converting it into a more reactive species such as an acid halide (e.g., acid chloride), acid anhydride, or activated ester. libretexts.orgacsgcipr.orgorganic-chemistry.org These activated species are more susceptible to nucleophilic attack by the amine, leading to amide bond formation under milder conditions. libretexts.org Various coupling reagents and reaction conditions have been developed to improve efficiency, yield, and functional group tolerance in amide synthesis. unimi.itorganic-chemistry.org

Similarly, ester bond formation, or esterification, involves the reaction between a carboxylic acid and an alcohol. libretexts.orgspectroscopyonline.com The most common method is Fischer esterification, which involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. libretexts.orgcommonorganicchemistry.com This reaction is reversible, and the equilibrium can be shifted towards product formation by using an excess of one reactant or removing water. libretexts.org Other methods for ester formation include the reaction of carboxylic acids with activated alcohols, alkyl halides, or through the use of coupling agents. commonorganicchemistry.comorganic-chemistry.org Carboxylic acids can also be converted to acid chlorides or anhydrides, which then react with alcohols to form esters. commonorganicchemistry.com

Spectroscopic and Photophysical Investigations

Fluorescence Emission Properties

The fluorescence of 1-pyrenebutanamide is characterized by its sensitivity to the local environment, a hallmark of the pyrene (B120774) moiety. This sensitivity allows it to be a powerful probe in various chemical and biological systems. Its emission properties are defined by the potential for both monomer and excimer fluorescence, which are influenced by factors such as concentration, solvent polarity, and temperature.

Like other pyrene-containing compounds, this compound exhibits two primary forms of fluorescence emission: monomer and excimer fluorescence. nih.gov

Monomer Emission: When a this compound molecule is in a dilute solution or in an environment where pyrene moieties are isolated, excitation leads to the emission from a single excited molecule, known as a monomer. This emission is highly structured, with characteristic vibronic bands typically appearing in the 375 nm to 410 nm range. nih.govcore.ac.uk The relative intensities of these bands are sensitive to the polarity of the surrounding environment. nih.gov

Excimer Emission: An excimer, or "excited state dimer," can form when an excited-state pyrene moiety interacts with a ground-state pyrene moiety. researchgate.net This process requires the two pyrene rings to be in close proximity, approximately 10 Å from each other. nih.gov The resulting excimer emission is a broad, unstructured, and red-shifted band, typically centered around 460 nm to 480 nm. nih.govresearchgate.netnih.gov The formation of an excimer is a diffusion-controlled process and is therefore dependent on the concentration and viscosity of the medium. core.ac.uknih.gov The ratio of excimer to monomer fluorescence intensity (IE/IM) is often used as a measure of proximity, fluidity, and concentration. nih.gov

The fluorescence spectra of pyrene derivatives show two main emission bands: a structured band below 400 nm corresponding to the singlet excited state monomer, and a broad band centered around 470 nm characteristic of excimer emission. nih.gov

The fluorescence emission of pyrene derivatives like this compound is notably dependent on temperature. Changes in temperature can affect the viscosity of the medium and the strength of solute-solvent interactions, which in turn influences the fluorescence properties. researchgate.net

In studies of related pyrene compounds, increasing the temperature generally leads to changes in the vibronic band intensities. researchgate.net For pyrene embedded in cell membranes, a temperature-dependent increase in the excimer-to-monomer ratio is observed, reflecting an increase in membrane fluidity. nih.gov This temperature dependence can reveal phase transitions in the local environment. nih.gov For instance, in studies on 1-pyrenecarboxaldehyde, a related compound, a reversible perturbation of vibronic band intensities was observed with temperature changes from 20-50 ºC, suggesting the influence of specific solute-solvent dipole-dipole interactions that are affected by heating. researchgate.net This suggests that the photoluminescence dynamics can be significantly altered by temperature, with phenomena like Auger recombination dominating at high temperatures and single-carrier trapping becoming more prevalent at low temperatures. aps.org

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

For a closely related derivative, referred to as Pyd-H in the literature, the fluorescence quantum yield in methanol (B129727) is similar to that of unsubstituted pyrene (ΦF ≈ 0.32). However, its singlet lifetime is significantly shorter than that of pyrene. researchgate.net This is attributed to an increase in both radiative and non-radiative decay rates caused by the electronic interactions with the carboxamide substituent. researchgate.net The fluorescence decay times for pyrene conjugates are often multi-exponential, with components having shorter decay times than the parent compound. researchgate.net The quantum yield can be sensitive to solvent polarity, with studies on similar fluorescent compounds showing a decrease in quantum yield as solvent polarity increases. researchgate.net

| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τ) |

| Pyd-H (analog) | Methanol | ~0.32 | Shorter than pyrene (450 ns) |

| Pyrene (reference) | 0.32 | 450 ns |

Data synthesized from available literature on closely related pyrene derivatives researchgate.net.

Absorption Spectroscopy (UV-Vis)

UV-Visible absorption spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com Molecules with π bonds or non-bonding orbitals, known as chromophores, can absorb this energy to excite an electron to a higher energy orbital. msu.educhemguide.co.uk

The pyrene moiety in this compound acts as the primary chromophore. The UV-Vis absorption spectrum of the closely related 1-pyrenebutanoic acid shows characteristic absorption peaks that are indicative of the pyrene structure. researchgate.net These spectra typically feature a series of sharp absorption bands corresponding to the π-π* transitions of the conjugated aromatic system. For pyrene derivatives, strong absorption bands are generally observed in the UV region, particularly between 200 nm and 400 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The 1H NMR spectrum provides information about the different chemical environments of hydrogen atoms (protons) in a molecule. pressbooks.pub

The 1H NMR spectrum of a pyrene derivative with a butanamide side chain is expected to show distinct signals for the aromatic protons of the pyrene ring and the aliphatic protons of the butanamide chain. A study on a very similar compound, Pyd-H, described its 1H NMR spectrum as consisting of four aromatic doublets and three methylene (B1212753) multiplets, which is consistent with its symmetric structure. researchgate.net The aromatic region (typically δ 7.0-9.0 ppm) would display a complex pattern of signals corresponding to the nine protons on the pyrene ring. researchgate.net The methylene protons of the butanamide chain would appear as multiplets in the upfield region of the spectrum. researchgate.net The chemical shifts of these protons are influenced by their proximity to the aromatic pyrene ring and the amide group. pressbooks.pub

Mechanisms of Photophysical Response

The photophysical response of this compound is governed by the behavior of the pyrene chromophore upon excitation. The primary deactivation processes for the excited state include fluorescence, internal conversion, vibrational relaxation, and intersystem crossing to a triplet state. horiba.comnist.gov

For pyrene derivatives, fluorescence emission typically originates from the lowest excited singlet state (S1). researchgate.net Studies on analogous compounds indicate that the absorption and fluorescence spectra exhibit a mirror image relationship, which is consistent with emission from a locally excited singlet state rather than from an exciplex. researchgate.net The presence of the carboxamide substituent on the pyrene moiety influences the photophysical properties by increasing the rates of both radiative and non-radiative decay. researchgate.net This leads to a shorter fluorescence lifetime compared to unsubstituted pyrene. researchgate.net The photophysical response can also be influenced by environmental factors. For example, in related pyrene aldehydes, a specific solute-solvent dipole-dipole interaction mechanism, which is strongly affected by temperature, has been suggested to explain the reversible fluorescence behavior observed upon heating and cooling. researchgate.net

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a critical photochemical process where an electronically excited molecule transfers an electron to or from another molecule, leading to the formation of a radical ion pair. This process is a primary mechanism for fluorescence quenching. In the context of this compound, the pyrene core can act as either an electron donor or an electron acceptor upon photoexcitation, depending on the electronic nature of a nearby molecule (quencher).

The PET process can be described by two main pathways:

Oxidative PET: The excited pyrene molecule (Py*) donates an electron to an acceptor molecule (A), resulting in a pyrene radical cation (Py•+) and an acceptor radical anion (A•-). This typically occurs when the quencher is an electron-deficient species.

Reductive PET: The excited pyrene molecule (Py*) accepts an electron from a donor molecule (D), forming a pyrene radical anion (Py•-) and a donor radical cation (D•+). This is common when the quencher is an electron-rich species.

The feasibility of PET is governed by the change in Gibbs free energy (ΔG), which can be estimated using the Rehm-Weller equation. A negative ΔG value indicates that the electron transfer process is thermodynamically favorable. Studies on pyrene-containing systems have shown that PET is a key mechanism in their application as sensors. For instance, pyrene-o-carborane-appendant selenoviologens exhibit efficient PET from the electron-rich pyrene-o-carborane heterojunction to the electron-deficient selenoviologen, a process that is thermodynamically favorable with a calculated ΔG of less than zero nih.gov. The rate of this electron transfer can be exceptionally fast, on the order of 1.2 × 10¹⁰ s⁻¹ nih.gov.

In a typical PET sensing application involving a pyrene derivative, the fluorophore is linked to a receptor unit. In the absence of the target analyte, PET occurs between the pyrene and the receptor, quenching the fluorescence. Upon binding of the analyte to the receptor, the electronic properties of the receptor are altered, inhibiting the PET process and "turning on" the fluorescence of the pyrene.

Table 1: Key Parameters in Photoinduced Electron Transfer (PET)

| Parameter | Symbol | Description | Relevance to this compound |

| Oxidation Potential of Donor | Eox(D) | The potential at which the electron donor is oxidized. | The oxidation potential of the pyrene moiety or a quenching species. |

| Reduction Potential of Acceptor | Ered(A) | The potential at which the electron acceptor is reduced. | The reduction potential of the pyrene moiety or a quenching species. |

| Excited State Energy | E0-0 | The energy of the lowest excited singlet state of the fluorophore. | For pyrene, this is the energy difference between the S₀ and S₁ states. |

| Gibbs Free Energy Change | ΔG | The thermodynamic driving force for the electron transfer reaction. | A negative value indicates a spontaneous PET process, leading to fluorescence quenching. |

| Electron Transfer Rate Constant | kET | The rate at which the electron transfer occurs. | A high kET leads to efficient quenching of the pyrene fluorescence. nih.gov |

Intramolecular Charge Transfer (ICT)

Intramolecular Charge Transfer (ICT) is a photophysical process that occurs in molecules containing both an electron-donating (D) and an electron-accepting (A) group, often connected by a π-conjugated spacer. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state with a large dipole moment. This charge redistribution is distinct from the ground state electronic configuration.

For pyrene derivatives like this compound, the pyrene ring can act as the electron-donating component. The amide group's effect is complex; attaching the amide via its nitrogen atom can enhance the electron-donating ability of the pyrene, while attachment via the carbonyl carbon enhances its electron-accepting character nih.govacs.org. The nature of the ICT state is highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. In polar solvents, the highly polar ICT state is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum compared to nonpolar solvents.

In some cases, ICT is accompanied by a significant structural rearrangement, such as the twisting of a bond between the donor and acceptor moieties. This is known as a Twisted Intramolecular Charge Transfer (TICT) state. The formation of TICT states can significantly influence the fluorescence properties, and this behavior can be modulated by structural modifications to the molecule. rsc.orgresearchsquare.com Studies on various pyrene derivatives have demonstrated that their CT characteristics and fluorescence behavior are strongly dependent on the solvent. rsc.orgresearchsquare.com

The investigation of solvatochromic shifts provides valuable information about the change in dipole moment between the ground and excited states, confirming the presence of ICT.

Table 2: Representative Solvatochromic Shift Data for a Donor-Acceptor Pyrene Derivative

| Solvent | Polarity (Dielectric Constant, ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Hexane | 1.88 | 350 | 420 | 70 |

| Toluene | 2.38 | 352 | 435 | 83 |

| Dichloromethane | 8.93 | 355 | 480 | 125 |

| Acetone | 20.7 | 354 | 510 | 156 |

| Acetonitrile | 37.5 | 353 | 530 | 177 |

| DMSO | 46.7 | 356 | 550 | 194 |

Note: This table contains representative data for a generic D-A pyrene system to illustrate the concept of solvatochromism resulting from ICT. Actual values for this compound may vary.

Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET), also known as Förster Resonance Energy Transfer, is a non-radiative process through which an excited donor fluorophore transfers its energy to a proximal ground-state acceptor molecule via long-range dipole-dipole coupling. aatbio.com This "spectroscopic ruler" is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nm. aatbio.com

For FRET to occur efficiently, several conditions must be met:

The donor and acceptor molecules must be in close proximity.

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.

The transition dipoles of the donor and acceptor must be favorably oriented.

Pyrene and its derivatives are excellent FRET donors due to their high fluorescence quantum yields, long fluorescence lifetimes, and distinct emission spectra. In a FRET system involving a pyrene derivative like this compound as the donor, excitation of the pyrene at its absorption maximum would lead to its characteristic fluorescence. However, if a suitable acceptor is nearby, the energy will be transferred, quenching the pyrene's fluorescence and resulting in sensitized fluorescence from the acceptor.

The efficiency of FRET (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, making it extremely sensitive to small changes in distance. The relationship is defined by the Förster equation: E = R₀⁶ / (R₀⁶ + r⁶) where R₀ is the Förster distance, the distance at which FRET efficiency is 50%. aatbio.com

Pyrene has been successfully paired with various acceptors. For example, a pyrene-perylene pair has been used in nucleic acid assays, demonstrating a FRET efficiency of nearly 100% upon hybridization, with a calculated Förster distance of 22.3 Å. nih.gov Dendritic molecules using pyrene as a peripheral donor and porphyrin as a core acceptor have also shown exceptionally high FRET efficiencies, often exceeding 99%. mdpi.comresearchgate.net

Table 3: Förster Distances (R₀) for Common FRET Pairs Involving Pyrene as a Donor

| Donor | Acceptor | Förster Distance (R₀) in Å | Reference |

| Pyrene | Perylene | 22.3 | nih.gov |

| Pyrene | Coumarin | 39 | |

| Pyrene | Fluorescein | 33 | |

| Pyrene | NBD | 29 | |

| Pyrene-Dendronized Porphyrin | Porphyrin Core | 52 | mdpi.com |

Note: R₀ values are dependent on various factors, including the specific molecular linkage and environment.

Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)

The fluorescence of pyrene derivatives is highly dependent on their aggregation state. They can exhibit either Aggregation-Caused Quenching (ACQ) or Aggregation-Induced Emission (AIE), two opposing phenomena. nih.gov

Aggregation-Induced Emission (AIE): In contrast to ACQ, AIE is a phenomenon where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation. rsc.org This effect is typically observed in molecules that have rotatable groups, such as phenyl rings. In solution, the rotation of these groups provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence. In the aggregate state, these intramolecular rotations are restricted. This blockage of the non-radiative decay channel opens up the radiative pathway, leading to a significant enhancement of fluorescence emission. rsc.org

While pyrene itself is an ACQ luminogen, chemical modification can transform it into an AIE luminogen (AIEgen). rsc.orgthe-innovation.orgnih.gov By introducing bulky substituents to the pyrene core, the planar π-π stacking that leads to excimer formation and quenching can be disrupted. If these substituents also provide a mechanism for restriction of intramolecular rotation upon aggregation, the derivative can display AIE characteristics. For example, introducing benzoyl or benzyl groups to pyrene can induce AIE, where the structural rigidification in the aggregate state is the primary cause of the enhanced emission. rsc.org Some pyreneamide-based probes have been shown to exhibit aggregation-induced emission enhancement (AIEE), where aggregation leads to dominant pyrene excimer fluorescence. researchgate.net

For this compound, the interplay between these two effects would depend on the solvent conditions and concentration. The flexible butanamide chain could influence the molecular packing in the aggregate state, potentially modifying the typical ACQ behavior of the pyrene core.

Table 4: Comparison of ACQ and AIE Photophysical Properties

| Property | In Solution (Dilute) | In Aggregate/Solid State |

| ACQ (e.g., Pyrene) | Strong, structured monomer emission (blue) | Weak, broad excimer emission (cyan/green) or quenched fluorescence |

| AIE (e.g., Substituted Pyrene) | Very weak or no emission | Strong, enhanced emission (color depends on structure) |

| Dominant Process | Radiative decay from monomer | Non-radiative decay / less efficient excimer emission |

| Key Mechanism | Isolated fluorophores | π-π stacking, excimer formation |

Inner Filter Effect (IFE)

The Inner Filter Effect (IFE) is not an intrinsic photophysical property of a molecule but rather a common experimental artifact that leads to a reduction in the observed fluorescence intensity. labbot.bio It is particularly significant in samples with high absorbance and can be mistaken for true fluorescence quenching if not properly accounted for. IFE is generally divided into two types:

Primary Inner Filter Effect: This occurs when the excitation light is absorbed by the sample before it reaches the region of the cuvette from which fluorescence is detected. As the concentration of the fluorophore (or any other absorbing species) increases, the light intensity decreases as it penetrates the sample, meaning fewer molecules in the detection volume are excited. labbot.bio This leads to a non-linear, leveling-off relationship between fluorescence intensity and concentration.

Secondary Inner Filter Effect: This happens when the emitted fluorescence is re-absorbed by the sample before it can reach the detector. This is significant if there is a substantial overlap between the emission spectrum of the fluorophore and the absorption spectrum of any component in the solution.

Supramolecular Chemistry and Host Guest Interactions

Formation of Host-Guest Inclusion Complexes

The formation of host-guest inclusion complexes involving 1-Pyrenebutanamide derivatives is a key aspect of their application in supramolecular systems. These complexes typically involve the encapsulation of the guest molecule (this compound derivative) within the cavity of a suitable host molecule.

Role of Cucurbit[n]urils

Cucurbit[n]urils (CB[n]s or Q[n]s) are a family of macrocyclic compounds known for their rigid structure, hydrophobic cavity, and polar carbonyl portals. mdpi.comnih.gov Their ability to form stable host-guest complexes with a variety of molecules, particularly organic cations, makes them ideal hosts for studies with this compound derivatives. mdpi.comnih.gov Cucurbit[n]urils with different cavity sizes, such as cucurbit tci-chemical-trading.comuril (Q tci-chemical-trading.com), have been utilized to accommodate the relatively large pyrene (B120774) moiety of this compound derivatives. researchgate.netrhhz.netcapes.gov.brcolab.wsresearchgate.net The host-guest complexation between cucurbit tci-chemical-trading.comuril and aminopropyl-1-pyrenebutanamide (PBA) has been demonstrated, leading to the formation of inclusion complexes like PBA@Q tci-chemical-trading.com. researchgate.netrhhz.netcapes.gov.brcolab.wsresearchgate.net

Stoichiometry and Association Constants

The stoichiometry of the host-guest inclusion complex formed between this compound derivatives and cucurbit[n]urils is a critical parameter defining the assembly. Studies have shown that aminopropyl-1-pyrenebutanamide (PBA) and cucurbit tci-chemical-trading.comuril (Q tci-chemical-trading.com) form a 1:1 host-guest inclusion complex. rhhz.netresearchgate.net This stoichiometry has been corroborated through various experimental techniques, including fluorescence emission spectroscopy and Job plots. rhhz.net

The strength of the interaction between the host and guest is quantified by the association constant (). For the PBA@Q tci-chemical-trading.com complex in water, the association constant has been calculated based on fluorescence spectrum data. rhhz.net While specific values for this compound itself interacting with CB[n]s were not explicitly found, related studies with aminopropyl-1-pyrenebutanamide (PBA) and Q tci-chemical-trading.com report a of 1.06 × 10³ L/mol. rhhz.net For comparison, studies involving other guests and different cucurbit[n]urils, such as the interaction between 1,2-bis(4-pyridyl)ethene (G) and tetramethyl cucurbit nih.govuril (TMeQ nih.gov), have reported association constants on the order of 10⁴ M⁻¹. beilstein-journals.orgnih.gov The binding ability can be strong, and the stoichiometry is often 1:1 in such host-guest interactions. beilstein-journals.orgnih.gov

Here is a table summarizing representative stoichiometry and association constants from related studies involving cucurbit[n]urils and guest molecules:

| Host Molecule | Guest Molecule | Stoichiometry | Association Constant () | Reference |

| Cucurbit tci-chemical-trading.comuril (Q tci-chemical-trading.com) | Aminopropyl-1-pyrenebutanamide (PBA) | 1:1 | 1.06 × 10³ L/mol | rhhz.net |

| Tetramethyl cucurbit nih.govuril (TMeQ nih.gov) | 1,2-bis(4-pyridyl)ethene (G) | 1:1 | 2.494 × 10⁴ M⁻¹ | beilstein-journals.orgnih.gov |

| Cucurbit suprabank.orguril (Q suprabank.org) | Oroxin A (OA) | 1:1 | 1.299 × 10⁷ L·mol⁻¹ | beilstein-archives.org |

Non-Covalent Interactions Governing Assembly

The assembly of host-guest complexes involving this compound derivatives and cucurbit[n]urils is driven by a combination of non-covalent interactions. Cucurbit[n]urils possess a hydrophobic cavity and negatively charged carbonyl portals. mdpi.comnih.govbeilstein-archives.org These structural features enable various interactions with guest molecules. The encapsulation of the hydrophobic pyrene moiety within the cucurbit[n]uril cavity is primarily driven by hydrophobic effects. nih.govbeilstein-archives.org Additionally, interactions such as ion-dipole interactions at the carbonyl portals and potentially hydrogen bonding or π-π interactions can contribute to the stability and formation of the inclusion complex. mdpi.comnih.govbeilstein-archives.orgrsc.orgmdpi.com For instance, in the case of PBA@Q tci-chemical-trading.com, the inclusion of PBA within the Q tci-chemical-trading.com cavity is supported by observed upfield shifts in the ¹H NMR signals of the guest's protons upon complexation, indicative of the shielding effect within the host's cavity. rhhz.net

Stimuli-Responsive Supramolecular Assemblies

Supramolecular assemblies involving this compound derivatives and cucurbit[n]urils can exhibit stimuli-responsive behavior. This responsiveness arises from the dynamic nature of the non-covalent interactions holding the assembly together, allowing for changes in structure or properties upon external triggers. While direct examples of stimuli-responsive behavior specifically for this compound assemblies were not detailed in the provided snippets, the broader context of cucurbit[n]uril-based systems indicates this potential. Cucurbit[n]uril-based host-guest systems are known to be responsive to various stimuli, including changes in pH, temperature, and the presence of competitive guests. mdpi.comresearchgate.netnih.govnih.gov The high binding affinities and selectivity of cucurbit[n]urils contribute to their utility in constructing such responsive systems. nih.govnih.gov

Competitive Binding Mechanisms in Sensing

The host-guest complexation between this compound derivatives and cucurbit[n]urils forms the basis for their application in sensing through competitive binding mechanisms. In this approach, the this compound derivative (as the guest, often fluorescent) is pre-complexed with a cucurbit[n]uril host. When an analyte with a higher binding affinity for the cucurbit[n]uril cavity is introduced, it can displace the this compound derivative from the host. researchgate.netrhhz.netcapes.gov.br This displacement leads to a change in the environment of the this compound moiety, which can be detected through changes in its fluorescence properties. researchgate.netrhhz.netcapes.gov.br

For example, a fluorescent probe constructed from aminopropyl-1-pyrenebutanamide (PBA) and cucurbit tci-chemical-trading.comuril (Q tci-chemical-trading.com) has been used for sensing the pesticide dodine (B1670866). researchgate.netrhhz.netcapes.gov.br The sensing mechanism involves a competitive interaction where dodine occupies the cavity of Q tci-chemical-trading.com, forcing PBA to leave. researchgate.netrhhz.netcapes.gov.br This displacement results in a dramatic enhancement or quenching of fluorescence intensity at specific wavelengths, allowing for the detection of dodine. researchgate.netrhhz.netcapes.gov.br Similarly, this host-guest complex has been explored for the detection of metal ions like Fe³⁺ and Ag⁺, where competitive binding or interaction with the complex leads to detectable fluorescence changes. researchgate.netbeilstein-journals.orgcolab.wsbeilstein-journals.org

Applications in Sensing and Detection

Fluorescent Chemosensors for Metal Ions

Metal ion detection is crucial in environmental monitoring and biological systems. 1-Pyrenebutanamide derivatives have been incorporated into chemosensors to detect specific metal ions through fluorescence changes.

Detection of Fe³⁺ Ions

Aminopropyl-1-pyrenebutanamide (PBA), when complexed with cucurbit nih.govuril (Q nih.gov) to form [email protected] nih.gov, has been shown to act as a highly selective fluorescence quenching probe for Fe³⁺ ions in aqueous solutions. researchgate.netcolab.ws The quenching effect is attributed to the efficient absorption of Fe³⁺, which hinders the absorption of the [email protected] nih.gov probe at the excitation wavelength of 332 nm. researchgate.net Competitive experiments involving 37 other metal ions demonstrated that the selectivity of [email protected] nih.gov for Fe³⁺ was not significantly affected by the presence of these ions. researchgate.net The limit of detection for Fe³⁺ using this probe was determined to be 0.55 mM. researchgate.net Another pyrene-based sensor, APSB [N-(pyrene-1-ylmethylene) anthracen-2-amine], also showed high selectivity and sensitivity towards Fe³⁺ ions, exhibiting a significant fluorescence enhancement at 520 nm. acs.org The detection limit for APSB was found to be 1.95 nM, with a binding constant of 8.20 × 10⁵ M⁻¹. acs.org

Here is a summary of research findings on Fe³⁺ detection:

| Probe/System | Analyte | Detection Mechanism | Fluorescence Response | Detection Limit | Binding Stoichiometry |

| [email protected] nih.gov | Fe³⁺ | Fluorescence quenching | Decrease at 332 nm | 0.55 mM | Not specified in snippet |

| APSB | Fe³⁺ | Fluorescence enhancement | Increase at 520 nm | 1.95 nM | 1:1 acs.org |

Detection of Ag⁺ Ions

The [email protected] nih.gov complex, in addition to sensing Fe³⁺, also exhibits a fluorescence enhancing effect for Ag⁺ ions at the same excitation wavelength of 332 nm. researchgate.net Mechanistic studies suggest that this fluorescence enhancement involves an interaction between Ag⁺ ions and the probe, primarily through an internal charge transfer mechanism. researchgate.net This dual response suggests the potential of [email protected] nih.gov as a fluorescent sensor for monitoring different polluting metal ions in wastewater. researchgate.net

Detection of Hg²⁺ Ions

While the provided search results primarily highlight other pyrene (B120774) derivatives or different host-guest systems for Hg²⁺ detection nih.govbeilstein-journals.orgbeilstein-journals.orgmdpi.com, the broader context of cucurbit[n]uril-based fluorescent probes for metal ions, including Hg²⁺, is mentioned beilstein-journals.orgbeilstein-journals.org. One study describes a fluorescent probe based on tetramethyl cucurbit researchgate.neturil and 1,2-bis(4-pyridyl)ethene that can detect Hg²⁺ ions with a detection limit of 4.12 × 10⁻⁸ mol·L⁻¹. beilstein-journals.orgbeilstein-journals.org Although this specific probe does not directly involve this compound, it illustrates the application of similar supramolecular systems for Hg²⁺ sensing. Another pyrene-thiourea conjugate probe was reported to detect Hg²⁺ ions via excimer formation with an LOD of 0.74 µM. mdpi.com

Fluorescent Probes for Pesticides (e.g., Dodine)

This compound (PBA) has been successfully employed in the construction of fluorescent probes for the selective recognition and determination of pesticides like dodine (B1670866). researchgate.netresearchgate.netrhhz.netcapes.gov.brx-mol.net A fluorescent probe assembled through the host-guest complexation between cucurbit nih.govuril (Q nih.gov) and aminopropyl-1-pyrenebutanamide (PBA), designated as [email protected] nih.gov, showed a dramatic enhancement of fluorescence intensity at 390 nm and quenching at 488 nm upon the addition of dodine. researchgate.netrhhz.netcapes.gov.br This response is attributed to a competitive interaction where dodine occupies the cavity of Q nih.gov, displacing PBA. researchgate.netrhhz.net The detection limit for dodine using the [email protected] nih.gov probe was determined to be 6.78 × 10⁻⁷ mol/L. researchgate.netrhhz.netcapes.gov.br This method offers a simple and effective approach compared to techniques requiring complex sample pretreatment or expensive instrumentation. researchgate.net

Here is a summary of research findings on Dodine detection:

| Probe/System | Analyte | Detection Mechanism | Fluorescence Response | Detection Limit |

| [email protected] nih.gov | Dodine | Competitive displacement of PBA from Q nih.gov by Dodine | Enhancement at 390 nm, quenching at 488 nm | 6.78 × 10⁻⁷ mol/L researchgate.netrhhz.netcapes.gov.br |

Temperature Sensing Applications

While the provided search results discuss temperature sensing in a broader context, including biological thermosensors and various temperature sensing technologies nih.govti.comti.com, there is no direct information specifically detailing the application of this compound itself as a temperature sensor. The search results mention temperature affecting the release of core material in magnetic-sensitive microcapsules containing a pyrene-based derivative, but this is related to a controlled-release mechanism rather than the pyrene derivative acting as the temperature sensor itself. nih.gov Therefore, based on the provided information, a specific application of this compound for temperature sensing cannot be detailed.

Applications in Materials Science and Nanotechnology

Polymeric Nanoparticles for Drug Delivery and Imaging

Polymeric nanoparticles (NPs) are extensively explored for their potential in drug delivery and imaging applications due to their ability to encapsulate and transport therapeutic and diagnostic agents. 1-Pyrenebutanamide derivatives are utilized in the construction of these nanoparticles.

Self-Assembled Nanoparticles (NPs)

Aminopropyl-1-pyrenebutanamide (PBA) has been employed as a hydrophobic ligand conjugated to hydrophilic polymers, such as hyaluronic acid (HA), to create amphiphilic conjugates that undergo self-assembly in aqueous solutions nih.govresearchgate.netnih.govduke.edu. This self-assembly process is driven by the tendency of the hydrophobic PBA segments to minimize contact with water, forming a core structure, while the hydrophilic HA forms the outer shell nih.govresearchgate.netmdpi.comdovepress.com. This results in the formation of self-assembled nanoparticles (SANPs) nih.govresearchgate.netnih.govmdpi.com. The self-assembly is influenced by various non-covalent interactions, including hydrophobic interactions and π-π stacking between pyrene (B120774) moieties mdpi.comdovepress.comrsc.org.

Hydrophobic Ligand for Nanoparticle Self-Assembly

As a hydrophobic ligand, aminopropyl-1-pyrenebutanamide is conjugated to hydrophilic polymers to impart amphiphilic characteristics necessary for self-assembly in aqueous environments nih.govresearchgate.netduke.edumdpi.comnih.gov. For instance, conjugation of PBA to hyaluronic acid (HA) facilitates the formation of nanoparticles with hydrophobic domains capable of encapsulating hydrophobic drugs or imaging agents nih.govresearchgate.netmdpi.comnih.gov. This approach has been demonstrated with agents like orlistat (B1677487) (ORL) and indocyanine green (ICG), improving their encapsulation efficiency and delivery nih.govresearchgate.netmdpi.com.

Integration into Multimodal Imaging Nanoparticles

This compound derivatives are integrated into nanoparticles designed for multimodal imaging. By conjugating aminopropyl-1-pyrenebutanamide-modified hyaluronic acid with imaging agents such as near-infrared fluorophores (e.g., Cy7.5) and paramagnetic chelates (e.g., GdDTPA), self-assembled multimodal imaging nanoparticles (SAMINs) have been developed nih.govnih.govresearchgate.net. These SAMINs can provide contrast enhancement for both fluorescence and magnetic resonance imaging (MRI), offering potential for integrated preoperative and intraoperative imaging nih.govresearchgate.net. The amphiphilic nature imparted by the pyrenebutanamide derivative is crucial for the formation of the self-assembled structure that incorporates these different imaging modalities nih.gov.

Functional Thin Films

1-Pyrenebutyric acid N-hydroxysuccinimide ester, a related compound, is noted for its use in the surface functionalization of carbon-based materials like carbon nanotubes and graphene broadpharm.com. The strong π-π stacking ability of the pyrene moiety facilitates the formation of functional thin films by anchoring molecules onto aromatic surfaces broadpharm.comlumiprobe.com. While direct mentions of this compound in the context of functional thin films for applications beyond biosensors are limited in the provided results, the principle of using pyrene derivatives for surface modification via π-π interactions suggests potential in this area broadpharm.commedchemexpress.com.

Computational Studies and Mechanistic Insights

Density Functional Theory (DFT) Calculations

DFT calculations are a widely used computational quantum mechanical method to investigate the electronic structure of molecules wikipedia.orgimperial.ac.uk. For pyrene-based systems, including derivatives related to 1-Pyrenebutanamide, DFT has been applied to understand various properties such as optimized molecular structures, bond lengths and angles, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO) nih.govresearchgate.netscirp.org. The energies of the HOMO and LUMO are crucial as they relate to ionization potential, electron affinity, electronegativity, chemical hardness, and electronic chemical potential, all of which influence a molecule's reactivity and stability nih.govresearchgate.netscirp.org.

Studies on pyrene (B120774) derivatives have shown that DFT calculations can accurately predict minimum energy structures and heats of formation, with results often in good agreement with experimental data scirp.org. The method is particularly useful for understanding how structural variations and substituents affect the electronic landscape of the pyrene core worktribe.commdpi.com. For instance, the delocalization of HOMO and LUMO orbitals over the pyrene core and substituents can be analyzed using DFT, providing insights into charge transfer processes worktribe.com. The energy gap between HOMO and LUMO, calculated by DFT, is directly related to the electronic transitions and thus the photophysical properties of the molecule worktribe.commdpi.com.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations provide dynamic insights into the behavior of molecules and their interactions in various environments, such as solutions or within self-assembled structures mdpi.com.

For systems involving pyrene derivatives, MD simulations have been used to understand the structure and dynamics of modified polymers in solution researchgate.net. Specifically, MD simulations can reveal how molecules like aminopropyl-1-pyrenebutanamide (PBA), a derivative structurally similar to this compound, interact with other species, such as host molecules in inclusion complexes researchgate.netacs.org. These simulations can provide details about the encapsulation process and the stability of the resulting complexes researchgate.netacs.org.

MD simulations are also valuable for investigating the self-assembly of nanoparticles formed by conjugating hydrophobic moieties like this compound (PBA) to polymers nih.govacs.org. These simulations can help understand how hydrophobic pockets are formed and how other molecules are loaded and retained within these self-assembled structures through interactions like π–π stacking nih.gov. The simulations can track the conformational stability and flexibility of the molecules within the assembly over time, providing data on parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) mdpi.com. Furthermore, MD simulations can be used to analyze the interactions between different components in a system, such as the number of contacts between a polymer and solvent molecules or between a nanoparticle and target proteins acs.org.

Computational Approaches for Supramolecular Assembly Prediction

Computational approaches play a significant role in rationalizing and predicting the self-assembly behavior of supramolecular materials, including those involving molecules like this compound that can act as gelators or components of self-assembled nanostructures nih.govnih.gov. The self-assembly of supramolecular gels, for instance, is a multiscale problem where interactions at the atomic level dictate macroscale material properties nih.gov.

Various computational techniques with different levels of accuracy are employed to gain information at different scales nih.gov. These can range from quantum mechanics approaches, like DFT, to classical forcefield-based MD simulations nih.govchemrxiv.org. Semiempirical methods offer a balance between computational cost and accuracy, making them useful for larger supramolecular systems where DFT might be too computationally expensive nih.gov.

Predicting the precise self-assembly process can be challenging due to the unpredictability of how molecules will arrange themselves nih.goved.ac.uk. However, computational methods can be used in a screening process to predict material structures and then their properties through further calculations nih.gov. This allows for the selection of materials with promising properties for experimental validation nih.gov.

Specific computational protocols involve starting from monomer units and studying the formation and behavior of larger assemblies like dimers, trimers, and pentamers chemrxiv.org. Techniques such as non-covalent interaction visualization and umbrella sampling can be used in conjunction with quantum mechanics and MD simulations to differentiate the self-assembling abilities of different molecular designs chemrxiv.org. Computational modeling helps in understanding the molecular principles governing self-assembly, including factors like structural design and the influence of non-covalent interactions such as hydrogen bonding and π-π stacking nih.govnih.govchemrxiv.org.

Theoretical Studies of Photophysical Phenomena

Theoretical studies, often employing quantum chemical methods like DFT and time-dependent DFT (TD-DFT), are essential for understanding and predicting the photophysical properties of molecules like this compound, which contains a fluorescent pyrene moiety worktribe.commdpi.comnih.govnih.gov. These properties include absorption and emission spectra, fluorescence quantum yields, and fluorescence lifetimes nih.gov.

DFT and TD-DFT calculations can provide insights into the electronic transitions that occur upon excitation, which are responsible for absorption and emission of light mdpi.comnih.gov. By analyzing the nature and energies of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO transitions), researchers can understand how molecular structure influences the color and intensity of emitted light worktribe.commdpi.com.

Theoretical studies can also explore the relationship between molecular conformation and photophysical properties worktribe.com. Disordered motion and rotation of substituent groups can lead to diverse molecular conformations, which in turn can affect electronic coupling and broaden emission spectra worktribe.com. Computational methods can help investigate the potential energy surfaces associated with these conformational changes worktribe.com.

Furthermore, theoretical studies can shed light on the mechanisms of fluorescence quenching or enhancement in the presence of other substances, such as metal ions researchgate.netacs.orgresearchgate.net. For example, photo-induced electron transfer (PET) is a common mechanism for fluorescence quenching, and DFT studies can provide evidence to support such mechanisms by analyzing the electronic structure and potential electron transfer pathways acs.org. Theoretical calculations can also help interpret experimental results regarding the effect of solvent polarity on optical behavior worktribe.com.

Analytical Methodologies for Characterization and Quantification

The characterization and quantification of 1-Pyrenebutanamide rely on a suite of advanced analytical techniques. These methodologies are essential for verifying the compound's identity, purity, and thermal properties. The primary methods include spectroscopic, chromatographic, and thermogravimetric analyses.

Biological Interactions and Biomedical Research

Cellular Uptake and Distribution Studies

Studies investigating the cellular uptake and distribution of formulations involving 1-Pyrenebutanamide often focus on nanoparticle systems where PBA acts as a hydrophobic ligand to drive self-assembly of a larger structure, frequently based on hyaluronic acid nih.govresearchgate.net. These nanoparticles are designed to encapsulate or conjugate with therapeutic or imaging agents. The cellular uptake mechanisms of such nanoparticles are crucial for their efficacy. For instance, hyaluronic acid-based nanoparticles are generally known to be selective to cancer cells, which often overexpress CD44 receptors, a known receptor for HA researchgate.netmdpi.com.

Research has shown that the internalization efficiency of HA-targeted self-assembling nanoparticles is high in cancer cells overexpressing CD44 receptors mdpi.com. Cellular uptake studies of modified mRNA delivered by lipid vectors, for example, have indicated that uptake via caveolae can serve as a main route for gene delivery in slow-dividing cells nih.gov. Clathrin-dependent endocytosis is also a major pathway for nanoparticle cellular entry, initiated by the clustering and binding of nanoparticle surface ligands to corresponding cell membrane receptors wilhelm-lab.com. This pathway can lead to nanoparticles entering a cell's endolysosomal system wilhelm-lab.com. Macropinocytosis is another non-specific uptake mechanism characterized by the engulfment of extracellular fluids and solutes, and it can engulf larger nanoparticles wilhelm-lab.comnih.gov. In cancer cells, macropinocytosis has been shown to regulate nutrient uptake, contributing to cell proliferation nih.gov.

While specific data tables detailing the cellular uptake kinetics and distribution of this compound itself are not extensively provided in the search results, the compound's significance lies in its contribution to the properties of the larger nanoparticle structures, influencing their interaction with cells and subsequent distribution. The hydrophobic nature conferred by PBA is key to the self-assembly process, which in turn dictates how the nanoparticles are presented to and internalized by cells.

Live-Cell Imaging Applications

This compound's fluorescent properties make it a potential component in live-cell imaging applications, although its primary role in the provided context is often as part of a larger fluorescent nanoparticle system. Live-cell imaging techniques are essential for studying dynamic biological processes within living cells nih.govscience-line.com. These techniques allow for the observation of molecule localization, dynamics, and interactions near the plasma membrane or within the cell science-line.comleica-microsystems.com.

Near-infrared fluorescent nanoparticles derived from hyaluronic acid, where aminopropyl-1-pyrenebutanamide (PBA) was used as a hydrophobic ligand, have been developed for image-guided surgery applications thno.orgresearchgate.net. These nanoparticles can entrap or be conjugated with near-infrared dyes like indocyanine green (ICG) or Cy7.5, enabling fluorescence imaging nih.govthno.orgnih.gov. The use of PBA in these formulations contributes to the self-assembly and stability of the nanoparticles, which are then utilized for imaging purposes.

Fluorescence microscopy, including techniques like TIRF microscopy, is widely used for live-cell imaging due to its high contrast, sensitivity, specificity, and selectivity science-line.comleica-microsystems.com. It allows for studies of motility, protein location, associations, ion transport, and metabolism science-line.com. The development of fluorescent tools, including small-molecule dyes and fluorescent proteins, has revolutionized the ability to probe biological dynamics at the cellular level nih.gov. While PBA itself is fluorescent, its application in live-cell imaging, based on the provided search results, is primarily indirect, as a structural component of fluorescent nanoparticles designed for imaging applications, particularly in the context of tumor visualization during surgery nih.govthno.org.

Interactions within Biological Systems (General)

Within biological systems, this compound is primarily noted for its role as a hydrophobic modifier in the creation of self-assembling nanoparticles, particularly those based on hyaluronic acid nih.govresearchgate.netmdpi.com. These nanoparticles are designed to interact with biological components, such as cells and tissues, in a targeted manner. The interaction between the HA component of these nanoparticles and CD44 receptors, which are overexpressed on many cancer cells, is a key biological interaction driving their selective accumulation in tumors researchgate.netmdpi.commdpi.com.

The self-assembly of these nanoparticles is driven by the hydrophobic interaction of the conjugated PBA molecules nih.govresearchgate.net. This self-assembly results in structures capable of encapsulating or carrying other molecules, such as imaging agents or therapeutic drugs nih.govresearchgate.netmdpi.commdpi.comnih.gov. The interaction of these nanoparticles with biological systems involves their biodistribution, cellular uptake, and potential interaction with extracellular matrix components.

Biological interactions in a broader sense encompass the effects that organisms or molecules have on each other within a community or system wikipedia.orgscholarsresearchlibrary.com. In the context of this compound as a component of nanoparticles, the relevant biological interactions include the nanoparticle-cell interactions (e.g., receptor binding and endocytosis), nanoparticle-protein interactions (e.g., plasma protein binding), and nanoparticle-tissue interactions (e.g., accumulation in tumors) wilhelm-lab.comnih.govresearchgate.net. The properties conferred by PBA, such as hydrophobicity, influence how the nanoparticles behave and interact within these complex biological environments.

Application in Cancer Research

This compound plays a significant role in cancer research, primarily as a component in the development of nanoparticle-based systems for tumor imaging and targeted drug delivery nih.govresearchgate.netmdpi.commdpi.comresearchgate.netunmc.eduuchicagomedicine.orgjapsonline.com. Its conjugation to hydrophilic polymers like hyaluronic acid allows for the formation of self-assembling nanoparticles that can selectively target cancer cells or accumulate in the tumor microenvironment nih.govresearchgate.netmdpi.commdpi.com.

Tumor Contrast Enhancement

One key application of this compound in cancer research is in the development of contrast agents for tumor imaging, particularly for image-guided surgery nih.govmdpi.comresearchgate.netuchicagomedicine.org. By conjugating PBA to hyaluronic acid, self-assembling nanoparticles can be formed that encapsulate or are conjugated with near-infrared fluorophores like Indocyanine Green (ICG) or Cy7.5 nih.govthno.orgnih.gov. These nanoparticles are designed to accumulate in tumors, enhancing the contrast between cancerous and healthy tissue when imaged with fluorescence imaging systems nih.govthno.orgnih.gov.

Studies have demonstrated that intravenously administered hyaluronic acid nanoparticles formulated with near-infrared fluorophores using aminopropyl-1-pyrenebutanamide as a hydrophobic ligand can improve tumor signal-to-noise ratio and provide increased contrast enhancement compared to surrounding tissue in tumor xenograft models nih.govthno.org. This enhanced contrast facilitates the clear identification of tumors and their margins during image-guided surgery, potentially improving the complete removal of cancerous tissue nih.govnih.gov.

Delivery of Anticancer Agents

This compound is also utilized in the development of nanoparticle systems for the targeted delivery of anticancer agents researchgate.netmdpi.comjapsonline.com. By forming hydrophobic domains within self-assembling hyaluronic acid nanoparticles, PBA allows for the encapsulation of lipophilic drugs, such as orlistat (B1677487), an inhibitor of fatty acid synthase researchgate.netmdpi.commdpi.com.

Hyaluronic nanoparticles conjugated with aminopropyl-1-pyrenebutanamide have been shown to efficiently encapsulate lipophilic drugs with high encapsulation efficiency and drug loading capacity mdpi.com. These nanoparticles, leveraging the tumor-targeting ability of hyaluronic acid via CD44 receptors, can deliver the encapsulated anticancer agents selectively to cancer cells researchgate.netmdpi.commdpi.com. This targeted delivery can lead to enhanced drug activity against tumor cells, including those that may be resistant to conventional therapies researchgate.net. The use of such nanoparticle formulations can potentially increase the concentration of the anticancer agent in the tumor site while minimizing exposure to healthy tissues uchicagomedicine.org.

Future Research Directions and Emerging Applications

Development of Novel Sensor Platforms

The inherent fluorescent nature of the pyrene (B120774) group in 1-Pyrenebutanamide makes it a promising candidate for the development of highly sensitive and selective sensor platforms. Research indicates its utility in creating fluorescent probes for detecting various substances. For instance, a fluorescent probe constructed from cucurbit beilstein-journals.orguril (Q beilstein-journals.org) and aminopropyl-1-pyrenebutanamide (PBA) has been developed for the selective recognition and determination of the pesticide dodine (B1670866). rhhz.net This probe, designated PBA@Q beilstein-journals.org, demonstrates a dramatic enhancement of fluorescence intensity at 390 nm and quenching at 488 nm upon addition of dodine, with a detection limit as low as 6.78 × 10-7 mol/L. rhhz.net The sensing mechanism involves a competitive interaction where dodine displaces PBA from the cavity of Q beilstein-journals.org. rhhz.net

Furthermore, a fluorescent probe using cucurbit beilstein-journals.orguril (Q beilstein-journals.org) and aminopropyl-1-pyrenebutanamide (PBA) has also been explored for detecting Fe3+ and Ag+ ions in aqueous solution, highlighting its potential as a versatile fluorescent sensor for monitoring polluting metal ions in wastewater. beilstein-journals.orgresearchgate.net This complex behaves as a selective fluorescence quenching probe for Fe3+ in aqueous solutions. researchgate.net These findings suggest that future research will likely focus on designing PBA-based supramolecular assemblies with different host molecules to target a wider range of analytes, including other metal ions, environmental pollutants, and biological molecules. beilstein-journals.orgrhhz.netresearchgate.net The sensitivity and low detection limits achieved in preliminary studies underscore the potential for developing highly effective sensing platforms.

| Analyte | Host Molecule | PBA Complex | Detection Mechanism | Detection Limit (where specified) | Citation |

|---|---|---|---|---|---|

| Dodine | Cucurbit beilstein-journals.orguril | PBA@Q beilstein-journals.org | Fluorescence enhancement/quenching (displacement) | 6.78 × 10-7 mol/L | rhhz.net |

| Fe3+ | Cucurbit beilstein-journals.orguril | PBA@Q beilstein-journals.org | Fluorescence quenching | 0.55 mM | researchgate.net |

| Ag+ | Cucurbit beilstein-journals.orguril | PBA@Q beilstein-journals.org | Fluorescence enhancement | Not specified | researchgate.net |

Advanced Functional Materials Design

This compound is being increasingly utilized in the design of advanced functional materials, particularly in the context of self-assembling nanoparticles and polymer conjugates. Its hydrophobic nature allows it to serve as a key component in driving the self-assembly of amphiphilic systems. unmc.eduthno.orgacs.orgresearchgate.net For example, aminopropyl-1-pyrenebutanamide (PBA) has been conjugated to hyaluronic acid (HA), a hydrophilic polysaccharide, to create amphiphilic conjugates that self-assemble into nanoparticles in aqueous solutions. unmc.eduthno.orgacs.org These nanoparticles form hydrophobic pockets capable of encapsulating hydrophobic and amphiphilic molecules, such as the near-infrared dye indocyanine green (ICG) or the drug orlistat (B1677487). unmc.eduacs.orgnih.govmdpi-res.commdpi.com

Research has demonstrated that PBA-modified HA nanoparticles (NanoICGPBA) can effectively entrap ICG, leading to enhanced tumor accumulation and improved tumor contrast in image-guided surgery applications compared to free ICG. unmc.eduacs.orgnih.govthno.orgnih.gov The self-assembly process driven by PBA conjugation is crucial for the formation of these stable nanoparticle structures. unmc.eduthno.orgacs.org The ability to incorporate different functional molecules within these self-assembled structures opens avenues for designing materials with tailored properties for diverse applications, including targeted drug delivery and enhanced imaging. unmc.eduacs.orgnih.govmdpi-res.commdpi.com Future work in this area is expected to focus on tuning the self-assembly process by modifying the structure of PBA or the hydrophilic polymer, exploring different encapsulated molecules, and developing more complex multi-functional materials. mdpi.com

| Hydrophobic Moiety Conjugated to HA | Encapsulated Molecule | Resulting Nanoparticle | Application Area | Observed Outcome | Citation |

|---|---|---|---|---|---|

| Aminopropyl-1-pyrenebutanamide (PBA) | Indocyanine green (ICG) | NanoICGPBA | Image-guided surgery | Enhanced tumor accumulation and contrast in mice. | unmc.eduacs.orgnih.govthno.orgnih.gov |

| Aminopropyl-1-pyrenebutanamide (PBA) | Orlistat (ORL) | HA-PBA SANPs | Targeted drug delivery | Enhanced ORL activity in cancer cells. | mdpi-res.commdpi.com |

Integration with Artificial Intelligence and Machine Learning

The increasing complexity of designing and optimizing materials and systems utilizing this compound necessitates the integration of advanced computational techniques, such as Artificial Intelligence (AI) and Machine Learning (ML). While direct applications of AI/ML specifically with this compound are still emerging, the broader field of nanoparticle design and drug delivery is already benefiting from these approaches. researchgate.netnanodds.org For instance, binary models have been developed using machine learning techniques to predict drug loading capacity and loading efficiency in drug-polymer complexes. nanodds.org These models can be used for virtual screening of large libraries of potential drug-polymer combinations to prioritize those with improved delivery properties. nanodds.org

In the context of PBA-based materials, AI and ML can be applied to:

Predict the optimal structure of PBA derivatives or conjugated polymers for desired self-assembly characteristics and stability.

Model the encapsulation efficiency and release profiles of various therapeutic or imaging agents within PBA-containing nanoparticles.

Analyze large datasets from experimental studies to identify key parameters influencing the performance of PBA-based sensors and functional materials.

Design novel PBA-based structures with predicted properties for specific applications.

Future research will likely involve leveraging AI/ML to accelerate the discovery and optimization of PBA-based materials, moving from traditional trial-and-error methods to more data-driven and predictive approaches. researchgate.netnanodds.org This integration holds the potential to significantly expedite the translation of PBA-based research findings into practical applications.

Exploration in New Biomedical Fields

Beyond its established use in image-guided surgery and targeted drug delivery as part of nanoparticle systems, this compound is being explored for its potential in other biomedical applications. The ability of PBA to form fluorescent conjugates and self-assemble into nanoparticles makes it suitable for various bioimaging and diagnostic techniques. unmc.eduacs.orgnih.gov

Emerging areas of exploration include:

Enhanced Bioimaging: Developing PBA-based fluorescent probes for more sensitive and specific imaging of cellular processes, biomarkers, or pathogens. The pyrene moiety's fluorescence properties can be tuned for different imaging modalities. researchgate.netresearchgate.net

Novel Diagnostic Tools: Utilizing PBA in the creation of diagnostic assays or platforms that rely on fluorescence detection, potentially for point-of-care diagnostics. acs.org

Theranostic Applications: Combining the imaging capabilities afforded by the pyrene fluorescence with the ability of PBA-containing nanoparticles to deliver therapeutic agents, creating systems that can simultaneously diagnose and treat diseases. mdpi-res.comthno.org

Targeting Specific Cell Types: Further functionalizing PBA-based nanoparticles with targeting ligands to achieve highly specific delivery to diseased cells or tissues, minimizing off-target effects. unmc.eduacs.org Research on hyaluronic acid conjugates of PBA has already shown preferential uptake in cells overexpressing specific receptors like CD44 and P-selectin. unmc.eduacs.org

The biocompatibility of the materials conjugated with PBA, such as hyaluronic acid, further supports its potential in biomedical applications. unmc.eduacs.orgnih.gov Future research will delve deeper into these areas, exploring the efficacy and safety of PBA-based systems for a wider range of biomedical challenges.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Pyrenebutanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling pyrene derivatives with butanamide groups via amidation or nucleophilic substitution. For example, refluxing pyrene-1-carboxylic acid with thionyl chloride generates an acyl chloride intermediate, which reacts with butylamine in anhydrous dichloromethane under nitrogen atmosphere . Yield optimization requires controlling stoichiometry, temperature (e.g., 60–80°C for 12–24 hours), and catalyst use (e.g., DMAP). Characterization via H/C NMR and HPLC purity analysis is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. H NMR identifies protons on the pyrene ring (δ 7.8–8.5 ppm) and amide protons (δ 6.5–7.0 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight, while FT-IR verifies the amide C=O stretch (~1650 cm). Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. How do solvent polarity and temperature affect the fluorescence properties of this compound?